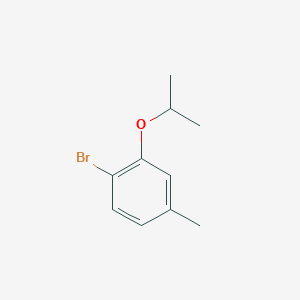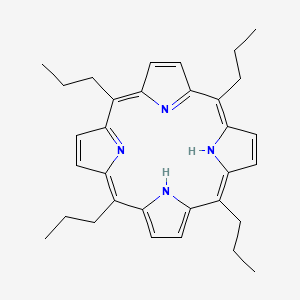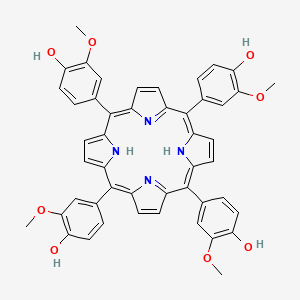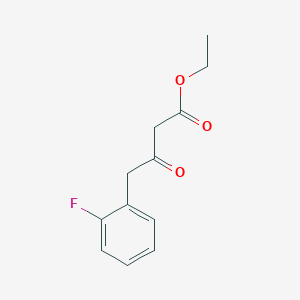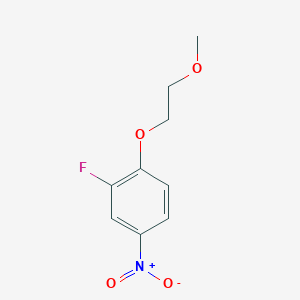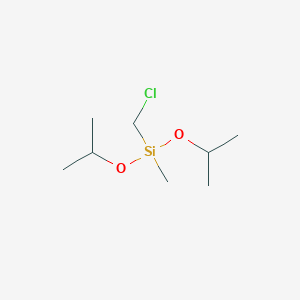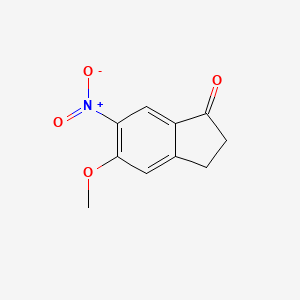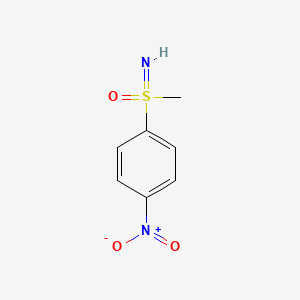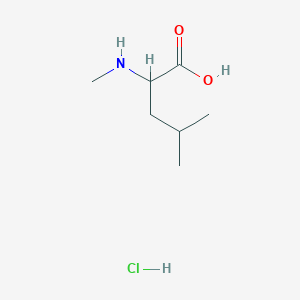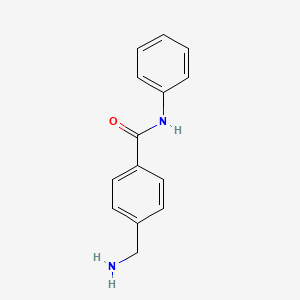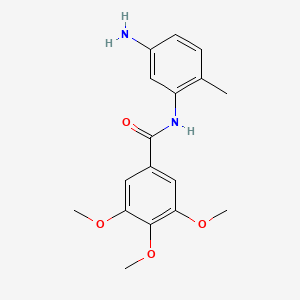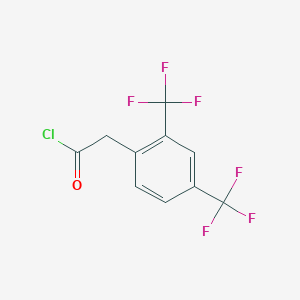
2,4-Bis(trifluoromethyl)acetyl chloride
描述
2,4-Bis(trifluoromethyl)acetyl chloride is an organic compound characterized by the presence of two trifluoromethyl groups attached to an acetyl chloride moiety. This compound is of significant interest in organic synthesis due to its unique reactivity and the presence of highly electronegative trifluoromethyl groups, which impart distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)acetyl chloride typically involves the chlorination of 2,4-Bis(trifluoromethyl)acetophenone. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under reflux conditions. The reaction proceeds with the replacement of the hydroxyl group by a chlorine atom, yielding the desired acetyl chloride derivative.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient heat and mass transfer, thereby enhancing the yield and purity of the product.
化学反应分析
Types of Reactions: 2,4-Bis(trifluoromethyl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-Bis(trifluoromethyl)acetic acid and hydrochloric acid.
Reduction: Reduction reactions can convert the acetyl chloride group to an alcohol or alkane, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature.
Hydrolysis: Water or aqueous bases like sodium hydroxide are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under controlled conditions.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
2,4-Bis(trifluoromethyl)acetic acid: from hydrolysis.
Alcohols or alkanes: from reduction reactions.
科学研究应用
2,4-Bis(trifluoromethyl)acetyl chloride finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs that contain trifluoromethyl groups, which are known to enhance the pharmacokinetic properties of therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism by which 2,4-Bis(trifluoromethyl)acetyl chloride exerts its effects is primarily through its reactivity with nucleophiles. The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the trifluoromethyl group into target molecules, thereby modulating their chemical and biological properties.
相似化合物的比较
- Trifluoroacetic anhydride
- Trifluoromethanesulfonyl chloride
- 2,2,2-Trifluoroethyl chloroformate
Comparison: 2,4-Bis(trifluoromethyl)acetyl chloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electrophilicity compared to similar compounds with only one trifluoromethyl group. This increased reactivity makes it a valuable reagent in organic synthesis, particularly for introducing trifluoromethyl groups into complex molecules. Additionally, the compound’s stability and ease of handling further distinguish it from other trifluoromethyl-containing reagents.
属性
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF6O/c11-8(18)3-5-1-2-6(9(12,13)14)4-7(5)10(15,16)17/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHBMXCRYAEEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



